molecular formula C13H19NO2 B13340575 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol

Cat. No.: B13340575
M. Wt: 221.29 g/mol
InChI Key: XSTVIPKYOWFZNX-UHFFFAOYSA-N
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Description

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a phenol group, a cyclohexyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol typically involves the reaction of 4-aminophenol with 1-hydroxycyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and cyclohexyl derivatives.

Scientific Research Applications

4-(((1-Hydroxycyclohexyl)methyl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((1-Hydroxycyclohexyl)methyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[(1-hydroxycyclohexyl)methylamino]phenol

InChI

InChI=1S/C13H19NO2/c15-12-6-4-11(5-7-12)14-10-13(16)8-2-1-3-9-13/h4-7,14-16H,1-3,8-10H2

InChI Key

XSTVIPKYOWFZNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2=CC=C(C=C2)O)O

Origin of Product

United States

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